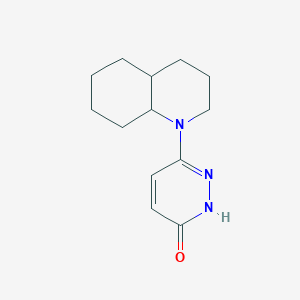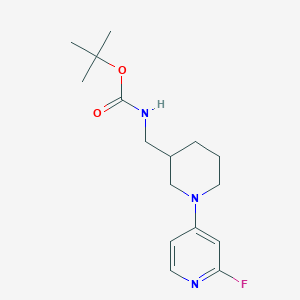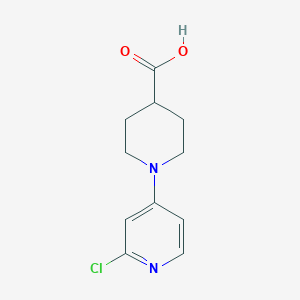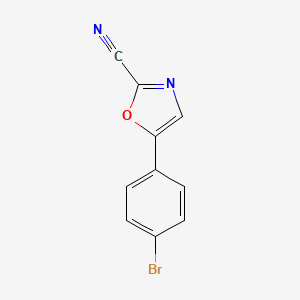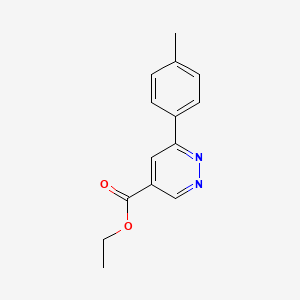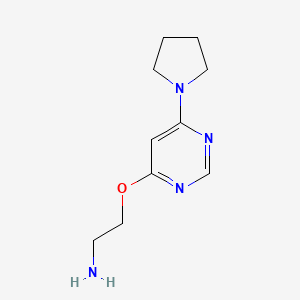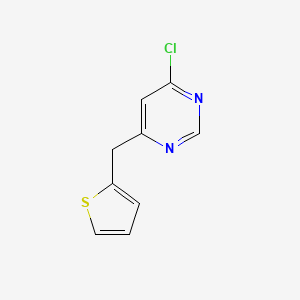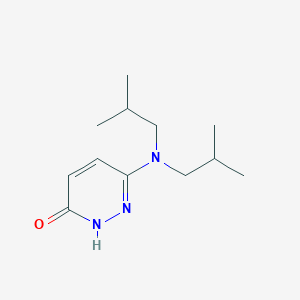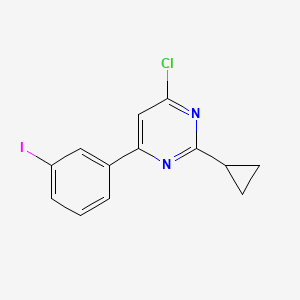
4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, also known as IC87114, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) δ isoform. This compound plays a significant role in regulating various cellular processes. It has a molecular formula of C13H10ClIN2 and an average mass of 356.589 Da .
Synthesis Analysis
The synthesis of 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine and its derivatives often involves the use of organolithium reagents . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine comprises a pyrimidine core, which is a six-membered ring with two nitrogen atoms, substituted with a chloro group at the 4th position, a cyclopropyl group at the 2nd position, and an iodophenyl group at the 6th position .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine are typically nucleophilic substitutions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The study of pyrimidine derivatives has led to the discovery of compounds with significant antiviral properties. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been prepared and tested for their inhibitory activity against a range of DNA and retroviruses. Although they showed poor activity against DNA viruses, several derivatives exhibited marked inhibition of retrovirus replication in cell culture, with specific compounds demonstrating potent anti-HIV activity. This suggests that pyrimidine derivatives, including those similar in structure to 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, could be potential candidates for antiretroviral drug development (Hocková et al., 2003).
Optical and Electronic Properties
The structural and electronic properties of pyrimidine derivatives have been studied extensively, revealing their potential in nonlinear optics (NLO) and electronic applications. A comparative study on thiopyrimidine derivatives, including electronic, linear, and NLO exploration, demonstrates that these compounds exhibit considerable NLO character. This makes them suitable for optoelectronic and high-technology applications, suggesting that compounds like 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine could have similar applications due to their related structural characteristics (Hussain et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Pyrimidine derivatives have also shown promise as antimicrobial and anti-inflammatory agents. The synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives has revealed compounds with improved anti-inflammatory and analgesic activities. This underscores the potential of structurally related compounds, such as 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, in the development of new therapeutic agents (Muralidharan et al., 2019).
Synthetic Methods and Drug Development
Efficient synthetic methods for pyrimidine derivatives are crucial for their development as pharmaceutical agents. The synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in small molecule anticancer drugs, highlights the advancements in synthetic techniques that could be applicable to compounds like 4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, facilitating their exploration in drug development (Kou & Yang, 2022).
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2/c14-12-7-11(9-2-1-3-10(15)6-9)16-13(17-12)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFYGSMEFGDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)
